molecular formula C23H17Cl2N B14210916 4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole CAS No. 820213-28-3

4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14210916
CAS No.: 820213-28-3
M. Wt: 378.3 g/mol
InChI Key: LZZQFVLZRBPYKK-UHFFFAOYSA-N
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Description

4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups and a phenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-chlorobenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

CAS No.

820213-28-3

Molecular Formula

C23H17Cl2N

Molecular Weight

378.3 g/mol

IUPAC Name

4-[bis(4-chlorophenyl)methylidene]-5-phenyl-2,3-dihydropyrrole

InChI

InChI=1S/C23H17Cl2N/c24-19-10-6-16(7-11-19)22(17-8-12-20(25)13-9-17)21-14-15-26-23(21)18-4-2-1-3-5-18/h1-13H,14-15H2

InChI Key

LZZQFVLZRBPYKK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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